
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O6S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that belongs to the class of sulfonamide derivatives, specifically designed for potential therapeutic applications. Its structure incorporates a pyrrolidine moiety, which is significant for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various fields such as oncology and infectious diseases.
Molecular Structure
The compound has the following molecular formula:
- Molecular Formula : C25H27N3O4S
- Molecular Weight : 469.57 g/mol
- Physical Appearance : White to off-white crystalline powder
- Melting Point : 225-228°C
- Solubility : Highly soluble in DMSO, DMF, and ethanol
Synthesis
The synthesis involves a multi-step process that typically includes:
- Preparation of Pyrrolidine Intermediate : This is achieved through the reaction of phenylsulfonyl chloride with pyrrolidine derivatives.
- Formation of Oxalamide Linkage : The final product is formed by coupling the pyrrolidine intermediate with oxalyl chloride.
This compound primarily exerts its effects by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, this compound can disrupt cancer cell proliferation and induce apoptosis.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines:
Cancer Type | Efficacy |
---|---|
Breast Cancer | High |
Lung Cancer | Moderate |
Prostate Cancer | High |
In vitro studies show that treatment with this compound leads to significant reductions in cell viability and increased rates of apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several Gram-negative bacteria, including:
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in developing new antibiotics targeting resistant bacterial strains.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively through Hsp90 inhibition.
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of this compound against clinical isolates of E. coli and P. aeruginosa. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential use as a therapeutic agent against resistant infections.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive toxicity data across different biological systems.
特性
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S2/c22-32(28,29)18-10-8-16(9-11-18)12-13-23-20(26)21(27)24-15-17-5-4-14-25(17)33(30,31)19-6-2-1-3-7-19/h1-3,6-11,17H,4-5,12-15H2,(H,23,26)(H,24,27)(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGZPLSTHRISLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。